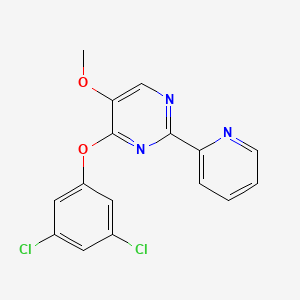

![molecular formula C25H17N3O5 B2554013 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 879462-82-5](/img/structure/B2554013.png)

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

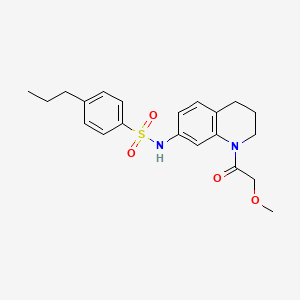

The compound 2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a derivative of chromeno[2,3-d]pyrimidine, a heterocyclic scaffold that has garnered interest due to its potential pharmaceutical applications. The presence of the 3-nitrophenyl and phenethyl groups suggests that this compound could exhibit unique chemical and biological properties.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives is often achieved through multicomponent reactions. One such method involves a three-component condensation reaction of barbituric acids, aldehydes, and cyclohexane-1,3-diones in the presence of p-toluenesulfonic acid (p-TSA), which offers operational simplicity and good yields . Another approach for synthesizing chromeno[2,3-d]pyrimidine derivatives with a nitroketene-aminal moiety at C(5) involves a four-component reaction of salicylaldehydes, barbituric acid, diamines, and nitroethene, which is noted for its easy performance and good yields .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives can be confirmed by various spectroscopic methods, including IR, MS, and NMR, as well as by X-ray crystallography . The presence of a nitro group in the 3-position of the chromene ring can activate the double bond for further chemical reactions .

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, 3-nitro-2H-chromenes can react with aminoenones to yield functionalized chromanes . Additionally, the reaction of 6-phenoxyuracil derivatives with the Vilsmeier reagent followed by dehydrative cyclization can produce 10-oxa-5-deazaflavins, which exhibit strong oxidizing power .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives can be influenced by their substituents. For example, the introduction of a nitro group can enhance the compound's reactivity and facilitate further functionalization . The crystal structure and surface reactivity of these compounds can be studied using Hirshfeld surfaces and energy framework analysis . Additionally, DFT studies can provide insights into the structural reactivity and electronic properties, such as the HOMO-LUMO gap and charge transfer within the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Compounds with structures related to "2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" have been intensively studied for their synthetic applications. For instance, hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, highlighting the versatility and broad applicability of these structures in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). This research underscores the importance of such compounds in developing lead molecules through diverse synthetic pathways.

Pharmacological Significance

The pharmacological relevance of pyrimidine derivatives, a core structure related to the compound , has been extensively documented. Pyrimidines are known for their wide range of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities. A review of pyrimidine derivatives as pharmacologically active compounds provides a systematic analysis of their medicinal applications, indicating the potential of compounds like "2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" in drug development (Chiriapkin, 2022).

Optical and Electronic Materials

Research on quinazolines and pyrimidines, which share structural similarities with the compound of interest, has shown their application in optoelectronic materials. The incorporation of these structures into π-extended conjugated systems has been valuable for creating novel materials for electronic devices and luminescent elements (Lipunova et al., 2018). This emphasizes the potential utility of "2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione" in developing advanced materials.

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O5/c29-22-19-11-4-5-12-20(19)33-24-21(22)25(30)27(14-13-16-7-2-1-3-8-16)23(26-24)17-9-6-10-18(15-17)28(31)32/h1-12,15H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCXIPDBEJBARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)

![diethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2553944.png)